TAK-875 Hemihydrate

Description

GPR40 Receptor-Ligand Interaction Dynamics

TAK-875 binds the free fatty acid receptor 1 (FFAR1/GPR40), a class A G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells. Crystallographic studies (PDB: 4PHU) reveal that TAK-875 occupies a hydrophobic allosteric pocket formed by transmembrane helices 3, 4, 5, and 6. Key interactions include:

- Salt bridges between the sulfonyl group of TAK-875 and Arg183/Arg258

- Hydrophobic contacts with Phe186, Trp277, and Phe87

- π-π stacking between the benzofuran moiety and Phe274

This binding mode stabilizes an inactive-like receptor conformation, contrasting with the active-state stabilization by endogenous FFAs like γ-linolenic acid. Mutagenesis studies demonstrate that R183A and R258A mutations reduce TAK-875's efficacy by >100-fold, confirming their critical role in ligand recognition.

Intracellular Signaling Pathways Mediated by GPR40 Activation

TAK-875's agonism triggers two primary signaling cascades:

Gq/11 Pathway :

- Activates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG)

- IP3 induces endoplasmic reticulum calcium release, elevating cytosolic [Ca²⁺] by 2.5-fold in INS-1 cells

- Ca²⁺/calmodulin-dependent protein kinase (CaMKII) potentiates glucose-stimulated insulin secretion (GSIS)

Gs-cAMP Pathway (secondary modulation):

In vivo, TAK-875 (10 mg/kg) reduces fasting glucose by 35% in Zucker diabetic fatty rats via glucose-dependent insulin secretion, avoiding hypoglycemia in normoglycemic models.

Comparative Analysis of TAK-875 with Endogenous Free Fatty Acid Agonists

TAK-875 exhibits positive allosteric modulation (PAM) of FFA responses, amplifying γ-linolenic acid's efficacy by 3-fold. This cooperativity enables β-cells to respond dynamically to postprandial FFA elevations while maintaining glucose dependency. However, chronic exposure to >50 μM TAK-875 induces mitochondrial ROS in HepG2 cells, a toxicity absent in FFA-treated hepatocytes.

Properties

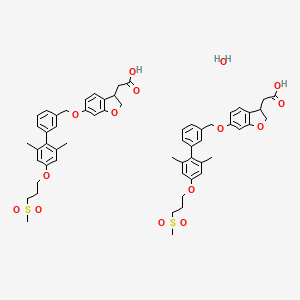

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Synthesis: Dihydrobenzofuran Derivative

The synthesis begins with constructing the dihydrobenzofuran core, a critical pharmacophore. As reported in patent WO2015010655A1, the process involves:

-

Cyclization of Phenylpropanoic Acid Derivatives : Lead optimization from earlier GPR40 agonists identified fused phenylalkanoic acids as key intermediates. Cyclization of phenylpropanoic acid derivatives under acidic conditions yields the dihydrobenzofuran scaffold.

-

Stereochemical Control : The (3S)-configuration is achieved via asymmetric synthesis or chiral resolution. For example, enzymatic resolution or chiral column chromatography ensures enantiomeric purity >99%.

Functionalization of the Core Structure

The dihydrobenzofuran core is functionalized with substituents critical for GPR40 binding:

-

Biphenyl Methoxy Group : Introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling. A representative step involves reacting 3-bromo-6-methoxy-2,3-dihydrobenzofuran with 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-boronic acid under palladium catalysis.

-

Acetic Acid Side Chain : The side chain is appended through nucleophilic substitution or Mitsunobu reaction, followed by hydrolysis to the carboxylic acid.

Table 1: Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 12 h | 78% | |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O, 90°C | 65% | |

| Mitsunobu Reaction | DIAD, PPh3, THF, 0°C → rt | 82% | |

| Hydrolysis | NaOH, MeOH/H2O, reflux | 95% |

Optimization of Synthetic Pathways

Solvent and Catalyst Selection

Early routes suffered from low yields (≤50%) due to poor solubility of intermediates. Switching from toluene to dimethyl ether (DME) in cross-coupling reactions improved yields to 65–70%. Additionally, replacing Pd(OAc)2 with Pd(PPh3)4 enhanced catalytic efficiency.

Purification Techniques

-

Crystallization : The final intermediate is purified via recrystallization from ethanol/water (1:3), achieving >99.5% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes stereochemical impurities.

Formation of the Hemihydrate

Crystallization Conditions

TAK-875 is crystallized as a hemihydrate to enhance stability and bioavailability:

Table 2: Crystallization Parameters

| Parameter | Value |

|---|---|

| Temperature | 5°C |

| Stirring Rate | 200 rpm |

| Solvent Ratio (EtOH:H2O) | 4:1 |

| Yield | 88% |

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Single-crystal X-ray analysis confirms the hemihydrate structure, showing hydrogen bonding between the carboxylic acid group and water molecules.

Scale-Up and Process Challenges

Industrial-Scale Production

Chemical Reactions Analysis

TAK-875 Hemihydrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Mechanism

GPR40 Activation:

TAK-875 acts by selectively activating GPR40, a receptor that plays a crucial role in mediating insulin secretion in response to free fatty acids. The receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where its activation leads to increased intracellular calcium levels and enhanced insulin release .

Key Findings from Research Studies

-

Insulin Secretion Enhancement:

- In vitro studies demonstrated that TAK-875 enhances glucose-dependent insulin secretion in insulinoma cell lines and primary rat islets. It activates the Gqα signaling pathway, leading to increased intracellular inositol monophosphate and calcium concentrations .

- In vivo studies on diabetic rats showed that oral administration of TAK-875 significantly improved postprandial and fasting hyperglycemia, with a notable increase in plasma insulin levels without inducing hypoglycemia .

-

Clinical Trials:

- A phase III clinical trial involving Japanese patients with T2DM reported that TAK-875 (25 mg and 50 mg) effectively reduced glycated hemoglobin (HbA1c) levels compared to placebo. The incidence of hypoglycemia was low, making it a potentially safer option for diabetes management .

- Another study highlighted that TAK-875 maintained glycemic control over an extended period (52 weeks) when used alone or in combination with other antidiabetic agents .

Safety Profile

Despite its efficacy, the development of TAK-875 was terminated due to concerns over drug-induced liver injury (DILI). Investigations into the mechanism of hepatotoxicity revealed potential mitochondrial toxicity associated with the compound . While most adverse events reported were mild and transient, the liver safety concerns overshadowed its therapeutic benefits.

Case Studies

Mechanism of Action

TAK-875 Hemihydrate exerts its effects by acting as an agonist of FFAR1. Upon binding to FFAR1, this compound activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins and intracellular calcium mobilization. This results in the potentiation of glucose-dependent insulin secretion from pancreatic beta cells .

Comparison with Similar Compounds

Efficacy and Mechanism of Action

TAK-875 and other GPR40 agonists share a common mechanism of enhancing insulin secretion via glucose-dependent pathways. However, structural and functional differences lead to varied efficacy and safety profiles:

Key Findings :

- TAK-875’s efficacy in HbA1c reduction (~1.4%) was comparable to glimepiride but with a 5-fold lower hypoglycemia incidence (2.3% vs. 16.1%) .

- TUG-770 and CPL207280 demonstrated similar or superior potency to TAK-875 without hepatotoxicity, suggesting structural modifications (e.g., reduced lipophilicity) mitigate toxicity .

Mechanistic Insights :

- TAK-875’s high lipophilicity (logP = 5.2) correlates with liver accumulation and toxicity, whereas polar analogs like CPL207280 (logP = 3.8) show faster clearance .

Pharmacokinetics

TAK-875’s pharmacokinetic profile highlights challenges in drug accumulation:

| Parameter | TAK-875 | CPL207280 |

|---|---|---|

| Half-life (t½) | 12.1 h (rat) | 6.5 h (rat) |

| AUC (0–24h) | 3.74 mg·h/mL | 1.21 mg·h/mL |

| Cmax | 1.2 µg/mL | 2.5 µg/mL |

Implications :

- TAK-875’s longer half-life and higher AUC contribute to hepatotoxicity, whereas CPL207280’s rapid clearance reduces liver exposure .

Structural and Binding Insights

Biological Activity

TAK-875, also known as Fasiglifam, is a selective agonist of the G protein-coupled receptor 40 (GPR40), also referred to as free fatty acid receptor 1 (FFAR1). This compound has garnered attention for its potential therapeutic effects in managing type 2 diabetes mellitus (T2DM) by enhancing insulin secretion in a glucose-dependent manner. This article explores the biological activity of TAK-875, including its mechanisms of action, pharmacological effects, and clinical implications.

TAK-875 functions primarily by activating GPR40, which is predominantly expressed in pancreatic β-cells. Upon activation, GPR40 triggers intracellular signaling pathways that lead to increased insulin secretion in response to elevated glucose levels. The compound acts as an ago-allosteric modulator, enhancing the receptor's response to endogenous free fatty acids (FFAs) and promoting glucose-stimulated insulin secretion (GSIS) .

Key Mechanisms:

- Increased Calcium Influx : TAK-875 enhances intracellular calcium concentrations in β-cells, facilitating insulin release .

- Glucose-Dependent Action : It selectively stimulates insulin secretion only when glucose levels are elevated, thereby minimizing the risk of hypoglycemia .

- Protection Against Lipotoxicity : Prolonged exposure to TAK-875 does not impair β-cell function, unlike other fatty acids that can induce lipotoxicity .

Pharmacological Effects

Numerous studies have demonstrated the efficacy of TAK-875 in improving glycemic control in both animal models and human subjects.

Preclinical Studies

In rodent models, TAK-875 has shown significant improvements in glucose tolerance and insulin secretion:

- Oral Glucose Tolerance Tests (OGTT) : In type 2 diabetic rats, doses ranging from 1 to 10 mg/kg improved postprandial hyperglycemia and enhanced insulin levels without causing hypoglycemia .

- Cell Line Studies : In vitro studies using INS-1 833/15 cells indicated that TAK-875 increased intracellular inositol monophosphate levels and calcium concentrations, confirming its role in stimulating insulin secretion through GPR40 activation .

Clinical Studies

Clinical trials have supported the preclinical findings:

- A phase II study demonstrated that TAK-875 significantly reduced HbA1c levels in patients with inadequately controlled T2DM compared to placebo, with a lower incidence of hypoglycemia compared to other antidiabetic agents .

- However, phase III trials were halted due to reports of drug-induced liver injury (DILI), raising concerns about the safety profile of TAK-875 despite its efficacy .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy and safety profile of TAK-875 compared to other antidiabetic agents:

| Study Type | Agent | HbA1c Reduction | Hypoglycemia Risk | Comments |

|---|---|---|---|---|

| Preclinical (Rodents) | TAK-875 | Significant | Low | Improved GSIS without β-cell toxicity |

| Phase II Clinical | TAK-875 | Significant | Lower than DPP-IV inhibitors | Effective in T2DM with minimal side effects |

| Phase III Clinical | TAK-875 | Not applicable | Reported DILI | Trials discontinued due to safety concerns |

Case Studies

A notable case study involved a cohort of Japanese patients with poorly controlled T2DM who were administered TAK-875. The results showed a marked improvement in glycemic control over a 12-week period, with participants experiencing significant reductions in fasting plasma glucose and postprandial glucose levels. However, monitoring for liver function was essential due to potential adverse effects observed in earlier trials .

Q & A

Q. What is the primary mechanism of action of TAK-875 Hemihydrate in modulating insulin secretion?

this compound is a selective GPR40 (FFAR1) agonist with an EC50 of 14 nM in human GPR40-expressing CHO cells, demonstrating 400-fold greater potency than endogenous fatty acids like oleic acid . Its mechanism involves binding to GPR40, a G-protein-coupled receptor expressed in pancreatic β-cells, which amplifies glucose-stimulated insulin secretion (GSIS) via phospholipase C (PLC) signaling. Preclinical studies in type 2 diabetic rats showed improved glycemic control without β-cell toxicity, supported by pharmacokinetic profiles indicating low hypoglycemia risk .

Methodological Insight : Researchers validate GPR40 agonism using in vitro cAMP assays and glucose-clamp techniques in animal models. Dose-response curves and comparative EC50 analyses against other agonists (e.g., GW9508) are critical for establishing selectivity .

Q. Which experimental models have been used to evaluate the glucose-lowering efficacy of this compound?

Key models include:

- Rodent models : Type 2 diabetic rats (ZDF rats) for assessing fasting glucose reduction and oral glucose tolerance tests (OGTTs) .

- In vitro systems : Insulinoma cell lines (e.g., INS-1E) and primary islets to quantify GSIS under glucose challenge .

- Human trials : Phase III clinical trials (discontinued due to hepatotoxicity) provided pharmacodynamic data on insulin secretion and hypoglycemia risk in humans .

Methodological Insight : Standardized protocols for OGTTs (e.g., 2 g/kg glucose dosing) and ELISA-based insulin measurements ensure reproducibility. Cross-species comparisons (rodent vs. human GPR40 activity) address translational relevance .

Advanced Research Questions

Q. What experimental evidence supports the GPR40-dependent mechanism of TAK-875-induced hepatotoxicity?

Hepatotoxicity is linked to GPR40 activation in hepatocytes:

- In vitro : TAK-875 (≥50 µM) reduced HepG2 cell viability via ROS generation, mitigated by N-acetylcysteine (antioxidant). GPR40 knockdown abolished cytotoxicity, confirming receptor dependence .

- In vivo : Zebrafish exposed to TAK-875 (25 µM) showed liver necrosis and ROS accumulation, while fibroblasts (lacking GPR40) remained unaffected .

- Contradictions : Quantitative systems toxicology models (DILIsym) found no direct ROS involvement in hepatotoxicity, suggesting bile acid (BA) transport inhibition as an alternative mechanism .

Methodological Insight : Researchers use siRNA-mediated GPR40 silencing and ROS scavengers to isolate receptor-specific effects. Species-specific BA profiling (LC/MS/MS) in rats and dogs further clarifies mechanisms .

Q. How do structural modifications of TAK-875 aim to reduce hepatotoxicity while maintaining pharmacological activity?

Structural optimizations focus on reducing lipophilicity, hypothesized to drive hepatotoxicity:

- Core retention : The phenylpropionic acid pharmacophore (critical for GPR40 binding) is retained .

- SAR studies : Modifications to the biphenyl-4-yl moiety reduced logP values while preserving EC50 < 100 nM .

- Computational modeling : Molecular docking identifies substituents that minimize interactions with hepatic transporters (e.g., NTCP, BSEP) implicated in BA dysregulation .

Methodological Insight : Lipophilicity (logP) calculations and in silico docking (AutoDock, Schrödinger) guide rational design. In vitro transporter inhibition assays (NTCP, MRP3/4) validate safety improvements .

Q. What methodological approaches resolve contradictions between in vitro and in vivo hepatotoxicity data?

- Integrated modeling : DILIsym combines in vitro transporter inhibition data (e.g., TAK-875 Ki = 4.30 mM for NTCP) with physiologically based pharmacokinetic (PBPK) models to predict human hepatotoxicity .

- Translational biomarkers : Serum total bile acid (TBA) levels in rats and dogs correlate strongly with TAK-875 exposure (Pearson r = 0.77), linking BA dysregulation to liver injury .

- Species comparisons : Dogs, which share human-like BA profiles (e.g., TCA dominance), better replicate clinical hepatotoxicity than rodents .

Methodological Insight : Multi-omics approaches (e.g., metabolomics for BA profiling) and cross-species histopathology (e.g., zebrafish vs. mammals) resolve mechanistic discrepancies .

Q. How does TAK-875 alter bile acid homeostasis, and what are the implications for drug safety?

TAK-875 inhibits hepatic BA transporters (NTCP, BSEP) and basolateral efflux pumps (MRP3/4), leading to:

- Serum BA accumulation : In dogs, 600 mg/kg TAK-875 increased TCA levels 250-fold in injured animals vs. controls .

- Bile composition shifts : TAK-875 elevated biliary TCA (95% of total BAs) while reducing TDCA, disrupting enterohepatic circulation .

- Mechanistic link : Competitive NTCP inhibition (Ki = 4.30 mM) reduces BA uptake, while BSEP inhibition increases intracellular BA retention, promoting cholestasis .

Methodological Insight : LC/MS-MS quantifies individual BAs (e.g., CA, TCA) in serum and bile. Transporter inhibition assays (IC50 determinations) using membrane vesicles validate target interactions .

Q. What challenges arise in extrapolating preclinical hepatotoxicity findings to clinical outcomes?

- Species differences : Rats lack the Cholic Acid (CA)-dominant BA profile of humans/dogs, underestimating TAK-875's cholestatic potential .

- Dose scaling : The 600 mg/kg dog dose (associated with hepatotoxicity) exceeds clinical exposures, complicating safety margin calculations .

- Biomarker limitations : Serum ALT/AST elevations in trials lacked specificity, whereas BA profiling could improve early hepatotoxicity detection .

Methodological Insight : Allometric scaling and humanized mouse models (e.g., human NTCP transgenic) improve translational accuracy. BA-based biomarkers (e.g., TCA/TDCA ratios) are prioritized in safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.